molecular formula C20H15N5O3 B4585268 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4585268
M. Wt: 373.4 g/mol
InChI Key: RUJZZFQCHWIEKU-UHFFFAOYSA-N
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Description

7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C20H15N5O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11748936 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJZZFQCHWIEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential biological activities. This compound integrates features from pyridine, triazole, and pyrimidine structures, which are known for their diverse pharmacological properties. Its unique structural arrangement suggests promising applications in medicinal chemistry, particularly in cancer treatment due to its interactions with key biological targets.

Structural Characteristics

  • Molecular Formula : C20H15N5O3
  • Molecular Weight : 373.4 g/mol
  • CAS Number : Not specified

The compound features a pyrido-triazolo-pyrimidine core with substituents that enhance its biological activity. The 2-furylmethyl and 4-methoxyphenyl groups are crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been highlighted in various studies.

  • Mechanism of Action : Molecular docking studies have shown that this compound interacts effectively with CDK2 active sites. This interaction suggests a mechanism for its anti-proliferative effects by disrupting cell cycle progression.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the unique position of this compound in terms of structure and activity:

Compound NameBiological ActivityUnique Features
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido...Potential anti-cancerComplex heterocyclic structure
Pyrazolo[3,4-d]pyrimidine derivativesCDK inhibitionSimpler structure
Pyrido[3',4':5,6]pyrazolo[1,5-a]pyrimidinesAnti-cancerDifferent ring fusion
Triazolo[1,5-a]pyrimidinesVarious biological activitiesLess complex than pyrido derivatives

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action associated with this compound:

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values indicative of potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanistic Insights :
    • Research on related triazole compounds indicated that they disrupt microtubule dynamics during cell division, leading to cell cycle arrest and apoptosis . This mechanism may also apply to the studied compound due to structural similarities.
  • Molecular Docking Studies :
    • Docking studies have confirmed the binding affinity of this compound with various enzymes and receptors critical for cancer progression. The structural characteristics allow it to fit well into active sites of CDKs and other relevant targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.